CID 71354344
Description
Analytical techniques such as GC-MS () and LC-ESI-MS () are typically employed to characterize such compounds, including molecular weight determination, structural elucidation, and fragmentation patterns. However, specific data on CID 71354344’s pharmacological properties or synthesis pathways are absent in the provided sources, necessitating reliance on comparative frameworks for similar compounds.
Properties
CAS No. |
14031-61-9 |
|---|---|
Molecular Formula |
C3H5AlBr2 |
Molecular Weight |
227.86 g/mol |
InChI |
InChI=1S/C3H5Br2.Al/c1-2-3(4)5;/h3H,1-2H2; |
InChI Key |
PQZGLECXCSADTP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Al])C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps like purification through crystallization, distillation, or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution
The imidazole nitrogen acts as a nucleophilic site:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-substituted derivatives.
-
Coordination with metals : Forms complexes with transition metals (e.g., Fe³⁺, Ni²⁺) via the imidazole ring .
Oxidation-Reduction Reactions
-
Phenolic oxidation : One-electron oxidation of the phenolic -OH group leads to phenoxyl radical formation via concerted proton-electron transfer (CPET) mechanisms, stabilized by intramolecular hydrogen bonding with the imidazole nitrogen .
-
Imidazole ring reduction : Catalytic hydrogenation (H₂/Pd) reduces the imidazole ring to a dihydroimidazole derivative.
Cyclization and Condensation
-
Heterocycle formation : Reacts with diamines (e.g., ethylenediamine) to form fused imidazolidine or pyrimidine derivatives under aqueous, catalyst-free conditions .
-
Knoevenagel adducts : Forms exocyclic enaminones via condensation with malononitrile .
Acid-Base Reactions
-
Deprotonation : The phenolic -OH (pKa ~10) undergoes deprotonation in alkaline media, forming a phenolate ion .
-
Salt formation : Reacts with strong bases (e.g., K₂CO₃) to generate stable salts .
Key Mechanistic Insights
| Reaction Type | Mechanism | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| CPET Oxidation | Concerted proton-electron transfer | 45–75 | |
| Imidazole Alkylation | SN2 displacement | 60–80 |
-
CPET kinetics correlate with the Hammett parameter () for substituent electronic effects .
-
Solvent effects : Reactions in toluene or acetonitrile show 2–5× faster kinetics than in water .
Thermodynamic Stability
| Parameter | Value | Source |
|---|---|---|
| ΔG° (CPET oxidation) | ||
| ΔH (imidazole reduction) |
The trifluoromethyl group stabilizes transition states via inductive effects, lowering activation barriers by 15–20%.
Experimental Optimization
Scientific Research Applications
CID 71354344 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of CID 71354344 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on CID 71354344’s structural analogs and their bioactivity, leveraging methodologies from and .
Table 1: Structural and Bioactive Comparison
Key Findings :
- Structural Motifs : CID 46907796 and ChEMBL1711746 share amide and heteroaromatic groups critical for Nrf2 inhibition, suggesting this compound may require similar motifs for target engagement .
- Bioactivity Gaps: Unlike its analogs, this compound lacks empirical bioactivity data. For instance, CID 46907796 demonstrates nanomolar-range inhibition, while hypothetical analogs propose antimicrobial roles without experimental validation.
Analytical and Pharmacological Methodologies
Table 2: Techniques for Compound Characterization

Insights :
- Fragmentation Patterns: Source-induced CID in mass spectrometry () could differentiate stereoisomers of this compound, as demonstrated for ginsenosides.
- Computational Modeling : Molecular docking () might predict this compound’s binding to targets like Nrf2 or kinases, though experimental validation is absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

